2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2OS/c20-18-4-2-1-3-16(18)13-19(23)21-14-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,15,17H,5-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMMNCKNCQUEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Formation of the Chlorophenyl Acetamide Core
The 2-chlorophenylacetamide segment is synthesized via acyl chloride intermediacy or direct amidation .
Acyl Chloride Route
- Chlorination of 2-chlorophenylacetic acid : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride.
$$
\text{2-Cl-C₆H₄-CH₂-COOH} \xrightarrow{\text{SOCl}_2} \text{2-Cl-C₆H₄-CH₂-COCl}
$$ - Amidation : The acyl chloride reacts with amines to form acetamides. For example, coupling with benzylamine generates intermediates for further functionalization.
Direct Amidation
Alternative methods employ coupling agents like carbonyldiimidazole (CDI) or HATU to activate the carboxylic acid, enabling amide bond formation without isolating the acyl chloride.
Synthesis of the Piperidine-Thian Intermediate
The piperidine-thian scaffold is constructed through heterocyclic ring formation and subsequent functionalization .
Thiomorpholine (Thian) Synthesis
- Thiomorpholine-4-one preparation : Cyclocondensation of 2-mercaptoethylamine with ethylene oxide under acidic conditions yields thiomorpholine-4-one.
- Reduction to thian-4-yl : Lithium aluminum hydride (LiAlH₄) reduces the ketone to thian-4-yl.
Piperidine-Thian Hybridization
- Mitsunobu reaction : Thian-4-ol reacts with 4-hydroxy-piperidine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether linkage.
- Nucleophilic substitution : Thian-4-yl mesylate undergoes SN2 displacement with piperidine-4-methanol in the presence of K₂CO₃ and KI.
Coupling Reactions
The final assembly involves linking the chlorophenylacetamide core to the piperidine-thian scaffold via a methylene bridge.
Reductive Amination
- Intermediate functionalization : The piperidine-thian intermediate is converted to its primary amine by introducing a methylene group via reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN).
$$
\text{Piperidine-thian} + \text{HCHO} \xrightarrow{\text{NaBH₃CN}} \text{Piperidine-thian-CH₂-NH₂}
$$ - Amide coupling : The amine reacts with 2-(2-chlorophenyl)acetyl chloride or activated ester (e.g., NHS ester) to form the target acetamide.
Direct Alkylation
Alternative routes employ 2-chloro-N-(piperidin-4-ylmethyl)acetamide intermediates, where the piperidine-thian moiety is pre-installed before introducing the chlorophenyl group.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating.
Analytical Characterization
Comparative Analysis of Synthetic Routes
Two dominant pathways are evaluated:
The reductive amination route is preferred for scalability, while direct alkylation suits rapid small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Their Features
A comparative analysis of key structural analogues is summarized below:
Pharmacological Hypotheses
- The thianyl group may reduce first-pass metabolism compared to benzofuran or furan analogues .
- Pyridazine Analogues () : The pyridazine ring’s electron-deficient nature could enhance interactions with ATP-binding pockets in kinases.
- Oxadiazole Derivatives (): Known for antimicrobial properties due to nitro group redox activity.
Research Findings and Data Gaps
Key Insights from Analogues
- SHELX Refinement : Small-molecule crystallography (e.g., SHELXL) is critical for confirming stereochemistry in piperidine-thianyl systems .
- BOP-Mediated Synthesis : High yields (>80%) in piperidine-amide couplings () suggest scalability for the target compound .
- Metabolic Stability : Thianyl’s sulfur atom may reduce CYP450-mediated oxidation compared to oxygenated heterocycles .
Unresolved Questions
- Target Compound’s Bioactivity: No direct data on receptor binding or cytotoxicity.
- Stereochemical Impact : The thianyl-piperidine conformation’s role in target engagement remains unstudied.
Biological Activity
The compound 2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : The thiane ring may facilitate interactions with enzymes involved in metabolic pathways, possibly leading to inhibition of certain enzymatic activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications as antimicrobial agents.
Neuropharmacological Effects
Studies have shown that compounds containing piperidine rings can exhibit neuropharmacological effects. For instance, they may act as antagonists or agonists at specific receptors involved in mood regulation and cognition. This compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurological disorders.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Neuropharmacological Assessment :
- Objective : To investigate the effects on anxiety-like behavior in animal models.
- Methodology : Behavioral tests such as the elevated plus maze were conducted.
- Results : The compound reduced anxiety-like behaviors, indicating potential anxiolytic properties.
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
